N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6S/c1-31-20-5-3-2-4-19(20)23-11-13-24(14-12-23)32(29,30)15-10-22-21(26)16-17-6-8-18(9-7-17)25(27)28/h2-9H,10-16H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVHPJWUBHJWCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
The compound interacts with its targets, the α1-ARs, by binding to them. The binding affinity of similar compounds has been found to be in the range from 22 nM to 250 nM. This interaction can lead to changes in the receptor’s activity, which can have various downstream effects.
Biochemical Pathways
The α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. Therefore, the compound’s interaction with these receptors can affect the signaling pathways associated with these neurotransmitters. These pathways are associated with numerous neurodegenerative and psychiatric conditions.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties play a significant role in its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, have identified promising lead compounds. .
Biological Activity
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-nitrophenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound is characterized by its unique structural features, which include a benzamide backbone substituted with a sulfonyl group and a piperazine moiety, further modified with a 2-methoxyphenyl group. These modifications enhance its interaction with various biological targets, making it a candidate for therapeutic applications, especially in treating neurological and psychiatric disorders.
Structural Overview
The molecular formula of this compound is C19H24N4O7S2, with a molecular weight of 484.6 g/mol. The compound's structure allows for significant interactions with neurotransmitter receptors, particularly dopamine D4 receptors, which are implicated in various psychiatric conditions.
Research indicates that this compound may influence dopaminergic signaling pathways. Similar compounds have demonstrated the ability to affect apoptosis induction and inhibit cell growth in specific cancer models. This suggests that the compound could have dual roles in both psychiatric treatment and oncology.
Biological Activity Data
The biological activity of this compound has been explored through various studies, highlighting its potential effects on different biological systems:
| Biological Activity | Description |
|---|---|
| Dopamine D4 Receptor Interaction | Exhibits significant binding affinity, influencing mood regulation and cognitive functions. |
| Anticancer Potential | Similar compounds have shown efficacy in inhibiting cell proliferation in cancer models. |
| Neurotransmitter Modulation | Alters downstream signaling pathways associated with neurotransmitter systems, particularly serotonin and dopamine. |
Case Studies and Research Findings
- Dopaminergic Effects : A study indicated that compounds similar to this compound can modulate dopamine receptor activity, leading to potential therapeutic effects in mood disorders .
- Anticancer Studies : Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting a mechanism involving apoptosis induction .
- Neuropharmacological Studies : Another investigation revealed that related piperazine derivatives can significantly enhance neurotransmitter release in specific brain regions, indicating their potential as neuroprotective agents .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Fluoro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide | Fluorine substitution | Interaction with serotonin receptors |
| 4-Bromo-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide | Bromine substitution | Potential antipsychotic effects |
| 2-Chloro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide | Chlorine substitution | Investigated for anti-cancer properties |
Comparison with Similar Compounds
Structural Analogues and Pharmacological Targets
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences
Sulfonylethyl Linker vs. Direct Sulfonyl Attachment :
- The target compound’s ethyl-sulfonyl bridge may reduce steric hindrance compared to analogs like N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide , where the sulfonyl group is directly attached to the piperazine . This could improve binding kinetics or metabolic stability.
- In contrast, 18F-FCWAY uses a fluorinated cyclohexane-carboxamide group, prioritizing lipophilicity for blood-brain barrier penetration .
Substituent Effects on Receptor Binding :
- The 2-methoxyphenyl group on the target compound’s piperazine is a hallmark of 5-HT1A receptor ligands (e.g., WAY-100635 derivatives) .
- CID 3429209 replaces this with a 4-nitrophenyl group, which may shift selectivity toward 5-HT2A or other subtypes .
Similar nitro-substituted analogs (e.g., W-18) exhibit high-affinity interactions, though their pharmacological profiles vary widely .
Pharmacokinetic and Metabolic Considerations
- Defluorination in 18F-FCWAY : Radioligands like 18F-FCWAY suffer from defluorination, leading to bone uptake and reduced imaging accuracy. Miconazole inhibition improves stability, suggesting that structural modifications (e.g., replacing fluorine with nitro) could mitigate similar issues in the target compound .
- Metabolic Stability : The sulfonylethyl group may resist oxidative metabolism better than compounds with ester or amide linkages (e.g., N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide in ).
Q & A
Q. What are the optimal synthetic routes for this compound to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Sulfonylation : React 4-(2-methoxyphenyl)piperazine with a sulfonyl chloride derivative under inert conditions (e.g., nitrogen atmosphere) at 0–5°C to form the sulfonamide intermediate.
Acetamide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the sulfonamide intermediate with 2-(4-nitrophenyl)acetic acid.
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity.
Critical parameters include temperature control during sulfonylation and stoichiometric precision in coupling reactions .
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of key groups (e.g., piperazine protons at δ 2.5–3.5 ppm, sulfonyl group at δ 3.8–4.2 ppm).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 503.18).
- IR Spectroscopy : Identify sulfonamide (1330–1350 cm⁻¹) and amide (1650–1680 cm⁻¹) stretches.
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
- Methodological Answer :
- Radioligand Binding Assays : Screen for serotonin receptor (5-HT1A/2A) affinity using [³H]-8-OH-DPAT or [³H]-ketanserin.
- Enzyme Inhibition Assays : Test inhibition of monoamine oxidases (MAO-A/B) via fluorometric methods.
- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cell lines to rule out nonspecific toxicity at 1–100 µM .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated to enhance biological activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified aryl (e.g., 3-chloro vs. 4-nitro) or piperazine groups.
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interaction sites.
- Biological Profiling : Compare binding affinities (IC₅₀) and selectivity ratios (e.g., 5-HT1A vs. D2 receptors) across analogs.
Example SAR Table:
| Analog Modification | 5-HT1A Ki (nM) | Selectivity (vs. 5-HT2A) |
|---|---|---|
| 4-Nitrophenyl | 12 ± 1.5 | 8-fold |
| 3-Chlorophenyl | 45 ± 3.2 | 2-fold |
Q. What strategies resolve contradictions in reported binding affinities across studies?
- Methodological Answer :
- Standardized Assay Conditions : Use uniform buffer (e.g., Tris-HCl, pH 7.4), temperature (25°C), and membrane preparation protocols.
- Orthogonal Validation : Confirm results via SPR (surface plasmon resonance) alongside radioligand assays.
- Meta-Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in aggregated data .
Q. How can in silico modeling predict pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (2.8), aqueous solubility (-4.2 LogS), and BBB permeability (CNS MPO score: 4.5).
- Molecular Dynamics (MD) : Simulate interactions with P-glycoprotein to assess efflux risk.
- CYP450 Metabolism : Predict major metabolic sites (e.g., piperazine N-demethylation) using StarDrop .
Q. What methodological considerations apply to metabolic stability studies in hepatic microsomes?
- Methodological Answer :
- Incubation Conditions : Use human liver microsomes (0.5 mg/mL), NADPH (1 mM), and 37°C.
- Analytical Quantification : Employ LC-MS/MS to monitor parent compound depletion (t1/2 = 45 min).
- CYP Inhibition Screening : Co-incubate with selective inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
